Technical Guide: Chemical Properties & Applications of 2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine
Technical Guide: Chemical Properties & Applications of 2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine
Executive Summary
2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine (CAS: 1701582-64-0) is a high-value heterocyclic building block utilized extensively in modern medicinal chemistry. It serves as a critical intermediate for introducing the 2,2,2-trifluoroethoxy moiety—a bioisostere of the ethoxy group—into drug candidates. This fluorinated ether motif is prized for its ability to modulate lipophilicity (
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, reactivity profile, and applications in drug discovery.
Physicochemical Profile & Structural Analysis[1]
The molecule features a pyridine scaffold substituted at the C-2 position with a reactive bromine atom and at the C-5 position with a trifluoroethoxy group.[1]
Key Properties Table
| Property | Value / Description | Note |
| CAS Number | 1701582-64-0 | Confirmed Identity |
| Formula | ||
| Molecular Weight | 256.02 g/mol | |
| Appearance | White to off-white solid | Low melting point solid |
| Predicted LogP | ~2.8 - 3.2 | More lipophilic than methoxy analog |
| H-Bond Acceptors | 2 (N, O) | Fluorine atoms are weak acceptors |
| H-Bond Donors | 0 | |
| Electronic Effect | Electron-deficient ring | Due to -I effect of |
Structural Activity Relationships (SAR)
-
C-2 Bromine: A highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the pyridine ring facilitates oxidative addition to Pd(0).[1]
-
C-5 Trifluoroethoxy Group:
-
Electronic Modulation: The strongly electron-withdrawing
group exerts a negative inductive effect (-I) through the ether linkage. This significantly lowers the of the pyridine nitrogen compared to a standard methoxy group ( ~4.8 vs. ~3.0), reducing protonation at physiological pH. -
Conformational Bias: The
bond often adopts specific conformations due to the stereoelectronic gauche effect, potentially influencing receptor binding affinity.
-
Synthetic Routes
The synthesis of 2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine is typically achieved via
Primary Route: O-Alkylation
This protocol ensures high regioselectivity and yield.
Reagents:
-
Substrate: 2-Bromo-5-hydroxypyridine (CAS: 13466-38-1)
-
Electrophile: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) or 2,2,2-Trifluoroethyl iodide.
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ). -
Solvent: DMF or Acetonitrile (ACN).
Step-by-Step Protocol:
-
Preparation: Charge a reaction vessel with 2-bromo-5-hydroxypyridine (1.0 equiv) and
(2.0 equiv) in anhydrous DMF (0.2 M concentration). -
Addition: Cool the mixture to 0°C. Add 2,2,2-trifluoroethyl triflate (1.2 equiv) dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC or LC-MS.
-
Workup: Dilute with ethyl acetate and wash with water/brine to remove DMF. Dry organic layer over
. -
Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Visualization of Synthesis Logic
Caption: Synthetic pathway via O-alkylation of 5-hydroxypyridine precursor.
Reactivity Profile & Experimental Protocols
The core utility of this building block lies in the reactivity of the C-2 bromine atom. It serves as a universal "plug-and-play" connector for building complex heteroaryl scaffolds.
Suzuki-Miyaura Cross-Coupling
This is the most common transformation, coupling the pyridine ring to aryl or heteroaryl boronic acids.
Standard Protocol:
-
Catalyst:
or (5 mol%). -
Base:
(2.0 M aq) or (solid). -
Solvent: 1,4-Dioxane/Water (4:[2][3][4]1) or Toluene/Ethanol/Water.
-
Conditions: 80–100°C under inert atmosphere (
or ) for 2–6 hours.
Mechanism Insight: The electron-poor nature of the pyridine ring (enhanced by the 5-trifluoroethoxy group) accelerates the oxidative addition step of the catalytic cycle, making this substrate highly reactive even with less exotic catalysts.
Buchwald-Hartwig Amination
Used to introduce amine functionality at the C-2 position.
-
Catalyst:
with ligands like Xantphos or BINAP. -
Base:
or NaOtBu. -
Significance: Allows the synthesis of aminopyridine kinase inhibitors where the trifluoroethoxy group occupies the solvent-front region of the ATP binding pocket.
Reactivity Map
Caption: Primary reactivity modes of the C-2 bromine handle.
Applications in Medicinal Chemistry
Metabolic Stability Enhancement
The trifluoroethoxy group is a superior alternative to the methoxy group. The
-
Mechanism: Prevents
-dealkylation by CYP450 enzymes. -
Outcome: Increased half-life (
) and reduced clearance ( ) in microsomal stability assays.
Basicity and Permeability
-
pKa Modulation: The electron-withdrawing effect reduces the pyridine nitrogen's basicity. This is crucial for reducing lysosomal trapping and mitigating hERG channel inhibition, which is often driven by basic amine interactions.
-
Lipophilicity: The fluorinated tail increases lipophilicity (
), improving passive membrane permeability and blood-brain barrier (BBB) penetration compared to polar alkoxy chains.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed.[5]
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place (2-8°C recommended). Keep away from strong oxidizing agents.
-
Waste: Dispose of as halogenated organic waste.
References
-
BLD Pharm. (n.d.). 2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine Product Page. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Bromo-5-(trifluoromethoxy)pyridine Properties (Analog Reference). Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on trifluoroethoxy stability).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.[6][7][8] Retrieved from
-
BenchChem. (2025).[1][4][9] Comparative Guide to Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-(2,2,2-Trifluoro-ethoxy)-pyridine-2-sulfonamide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Patents In BindingDB [bindingdb.org]
